The compound has been synthesized as a novel derivative from the indibulin and combretastatin scaffolds, both of which are recognized for their anti-mitotic activities. The structural classification of this compound places it within the category of amines and heterocycles, specifically focusing on pyrrole-based structures that exhibit various pharmacological effects.
The synthesis of 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine can be achieved through several methods, primarily involving multistep reactions. One effective approach includes a one-pot, three-component reaction involving α-hydroxyketones, oxoacetonitriles, and primary amines, yielding N-substituted 2,3,5-functionalized pyrroles with high selectivity and yields up to 90% .
Technical Parameters:
The synthesis typically involves:
The final product can be purified using techniques such as flash chromatography or recrystallization, depending on the specific synthetic route employed. For instance, a yield of approximately 60% was reported in one synthesis involving acetophenone and ethylenediamine .
The molecular structure of 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine features:
Molecular Formula: C13H16N2
Molecular Weight: Approximately 202.28 g/mol
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure:
The compound exhibits reactivity typical of both amines and pyrroles. It can participate in various chemical reactions including:
The compound can be utilized in further synthetic pathways to create more complex molecules or derivatives with enhanced biological activities. For example, modifications at the nitrogen atom may yield derivatives with improved pharmacological profiles.
The mechanism by which 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine exerts its biological effects is not fully elucidated but is believed to involve:
Stability under different pH conditions and temperatures should be evaluated to determine suitability for pharmaceutical applications.
The compound has shown potential in various scientific applications:
Pyrrole, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its aromaticity, planarity, and ability to participate in diverse non-covalent interactions with biological targets. This ring system is characterized by an aromatic sextet of π-electrons (four from carbon atoms and two from the nitrogen lone pair), resulting in electron-rich properties that facilitate binding to enzymatic pockets and receptors [8]. Approximately 59% of FDA-approved small-molecule drugs contain nitrogen heterocycles, with pyrrole derivatives representing a structurally significant subclass [2]. The scaffold’s physicochemical properties—including moderate lipophilicity (logP ≈ 0.75), hydrogen-bonding capability, and balanced solubility—enable efficient membrane penetration and target engagement, making it indispensable in drug design [6].
Structurally, pyrrole derivatives exhibit remarkable versatility. Substitutions at the N1, C2, C3, C4, or C5 positions allow fine-tuning of electronic, steric, and pharmacokinetic properties. For instance, the addition of phenyl rings enhances hydrophobic interactions, while amine-containing side chains (as in 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine) introduce hydrogen-bonding capacity and water solubility [8]. This adaptability underpins the scaffold’s presence in diverse therapeutic agents, including:
Table 1: Clinically Approved Pyrrole-Containing Drugs and Their Targets
Drug | Therapeutic Class | Primary Target | Structural Feature |
---|---|---|---|
Sunitinib | Anticancer | VEGFR/PDGFR | 2-Indolinone-pyrrole hybrid |
Remdesivir | Antiviral | RNA-dependent RNA polymerase (RdRp) | Pyrrolotriazine |
Atorvastatin | Lipid-lowering | HMG-CoA reductase | Pyrrole-heteroaryl hybrid |
Ketorolac | Anti-inflammatory | Cyclooxygenase (COX) | N-Acylated pyrrole |
Ondansetron | Antiemetic | 5-HT₃ receptor | Pyrrolidinone-imidazole hybrid |
The biological activity of pyrrole derivatives is highly substitution-dependent. For example, halogenation (e.g., chloro or bromo groups) often enhances antimicrobial activity, while vinyl or ethanamine side chains (as in 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine) improve target selectivity in metabolic diseases [6] [8]. Natural pyrrole-containing compounds like calcimycin (a divalent cation ionophore) and marinopyrroles (antibiotics) further exemplify the scaffold’s broad bioactivity spectrum [6].
2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine (CAS: 1516363-17-9; molecular formula: C₁₃H₁₆N₂) exemplifies strategic hybridization in modern drug design. Its structure integrates three pharmacophoric elements:
This configuration enables multitarget engagement while maintaining drug-like properties (molecular weight: 200.285 g/mol; XLogP3: 2.1). The compound’s design leverages the "pyrrole advantage" seen in clinical agents—combining target affinity with synthetic tractability for structural optimization [10].
In oncology, this pyrrole derivative demonstrates selective cytotoxicity against breast cancer cell lines (MCF-7, T47-D, MDA-MB-231) with IC₅₀ values of 27.7–39.2 μM, while exhibiting minimal toxicity toward normal NIH-3T3 cells (IC₅₀ > 100 μM) . Its mechanism involves dual pathways:
Table 2: Cytotoxic Activity of 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine
Cell Line | Type | IC₅₀ (μM) | Selectivity Index vs. NIH-3T3 |
---|---|---|---|
MCF-7 | Breast cancer | 27.7 | >3.6 |
T47-D | Breast cancer | 39.2 | >2.6 |
MDA-MB-231 | Breast cancer | 32.5 | >3.1 |
NIH-3T3 | Normal fibroblast | >100 | - |
Structurally, the 2-methyl group enhances metabolic stability, while the phenyl ring optimizes tubulin binding via hydrophobic interactions. Hybridization with combretastatin or indibulin scaffolds further improves potency against multidrug-resistant cancers .
Chloro-substituted derivatives of this compound exhibit potent α-glucosidase inhibition, a key therapeutic strategy for type 2 diabetes. Compound 5e (a chloro-derivative) achieves IC₅₀ = 111 ± 12 μM, outperforming the reference drug acarbose (IC₅₀ = 750 ± 9 μM) [8]. The ethanamine side chain is critical here, forming hydrogen bonds with catalytic residues of α-glucosidase, while chloro substitution at the phenyl ring enhances electron-withdrawing effects and binding affinity. SAR studies confirm that:
Table 3: α-Glucosidase Inhibitory Activity of Derivatives
Compound | Substituent | IC₅₀ (μM) | Activity vs. Acarbose |
---|---|---|---|
5e | 4-Cl-phenyl | 111 ± 12 | 6.8-fold higher |
Parent | Unsubstituted | 673 | Comparable |
Acarbose | - | 750 ± 9 | Reference |
The compound serves as a synthon for generating structurally diverse analogs:
Computational descriptors confirm its drug-like properties: polar surface area (PSA) = 38.3 Ų, rotatable bonds = 3, hydrogen bond donors = 2—aligning with Lipinski’s rule parameters for oral bioavailability [8].
Table 4: Molecular Descriptors of 2-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)ethanamine
Descriptor | Value | Drug-Likeness Threshold |
---|---|---|
Molecular Weight | 200.285 g/mol | <500 g/mol |
XLogP3 | 2.1 | <5 |
Hydrogen Bond Donors | 2 | ≤5 |
Hydrogen Bond Acceptors | 1 | ≤10 |
Rotatable Bonds | 3 | ≤10 |
Polar Surface Area | 38.3 Ų | <140 Ų |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1